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Introduction

ZD 7155 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1)

receptor.[1][2][3][4] It competitively inhibits the binding of angiotensin II to the AT1 receptor,

thereby blocking the downstream signaling pathways that lead to vasoconstriction, aldosterone

secretion, and other physiological effects.[5] This document provides detailed application notes

and protocols for the use of ZD 7155 in various in vivo animal models, with a focus on dosage

and administration.

Mechanism of Action
ZD 7155 selectively blocks the AT1 receptor, preventing angiotensin II from exerting its

physiological effects.[1][5] This antagonism leads to vasodilation and a reduction in blood

pressure, making it a valuable tool for studying the renin-angiotensin system in models of

hypertension and other cardiovascular diseases.[5][6]
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Caption: Angiotensin II signaling via the AT1 receptor and its inhibition by ZD 7155.
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Data Presentation: ZD 7155 Dosage in Animal
Models
The following tables summarize the quantitative data on ZD 7155 dosage from various in vivo

studies.

Table 1: Intravenous Administration
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Animal
Model

Species/Str
ain

Dosage Vehicle
Key
Findings

Reference(s
)

Conscious

Normotensive

Rat

(Sprague-

Dawley)

1.082

µmol/kg (0.51

mg/kg) bolus

Not Specified

Suppressed

angiotensin

II-induced

pressor

response for

~24 hours.

[6][7]

Spontaneousl

y

Hypertensive

Rat (SHR)

Rat

1.082

µmol/kg (0.51

mg/kg) bolus

Not Specified

Exhibited a

significant

antihypertens

ive effect.

[6][7]

Conscious,

Restrained
Rat

6, 30, and 60

µg bolus
0.9% NaCl

30 and 60 µg

doses

significantly

blocked the

pressor

response to

exogenous

Ang II. 6 µg

dose reduced

antidiuretic

and

antinatriuretic

responses to

a nonpressor

dose of Ang

II.

[8]

Critical

Hypotension
Rat 0.5 mg/kg Not Specified

Inhibited

metoprine-

induced

increase in

Mean Arterial

Pressure

(MAP).

[9]
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Renal

Hemodynami

cs

Lamb

100 µg/kg

bolus

followed by

70 µg/kg/h

infusion

Not Specified

Decreased

renal

vascular

resistance.

[10]

Table 2: Oral Administration

Animal
Model

Species/Str
ain

Dosage Vehicle
Key
Findings

Reference(s
)

Two-Kidney,

One-Clip

Goldblatt

Hypertensive

Rat

(Sprague-

Dawley)

3 mg/kg Not Specified

Rapidly

lowered and

sustained

blood

pressure for

up to 48

hours.

[11]

Streptozotoci

n-Induced

Diabetic

Neuropathy

Rat

10 mg/kg in

drinking

water for 1

month

Drinking

Water

Prevented

and corrected

deficits in

sensory and

motor nerve

conduction

velocity.

[3][12]

Two-Kidney

Two-Clip

Goldblatt

Hypertensive

(Sodium

Deprived)

Rat
10 mg/kg/day

for 4 days
Not Specified

Caused a 33-

mmHg fall in

blood

pressure.

[4]

Table 3: Intracerebroventricular Administration
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Animal
Model

Species/Str
ain

Dosage Vehicle
Key
Findings

Reference(s
)

Sodium

Depletion
Baboon 50 µg/h

Ethanol,

diluted in

aCSF

Reduced the

intake of

NaCl

solution.

[13]

Experimental Protocols
Protocol 1: Intravenous Administration in Conscious Rats for Renal Function Studies

This protocol is adapted from a study investigating the interaction between angiotensin II and

the sympathetic nervous system in conscious rats.[8]

1. Animal Model:

Male Wistar rats.

2. Surgical Preparation (perform 1-2 days before the experiment):

Anesthetize the rat with an appropriate anesthetic (e.g., methohexital sodium,

intraperitoneally).

Insert polyethylene catheters into a femoral vein (for infusions) and a femoral artery (for

blood pressure monitoring and blood sampling).

Exteriorize the catheters at the neck.

Insert a polyethylene tube into the bladder for urine collection and exteriorize it through the

abdominal wall.

For recording renal sympathetic nerve activity (RSNA), place a bipolar electrode on the left

renal sympathetic nerve via a flank incision.

3. Experimental Procedure:

Place the conscious rat in a holder that allows for steady-state urine collection.
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Allow for an equilibration period of at least 6 hours after the end of anesthesia.

Infuse physiological saline at a rate of 60 µL/min.

Once urine output equals the saline input for at least four 10-minute periods, begin the

experimental protocol.

Administer ZD 7155 as an intravenous bolus injection at the desired dose (e.g., 6, 30, or 60

µg). The vehicle used is 0.9% NaCl.[8]

Collect urine in 10-minute fractions.

Monitor mean arterial blood pressure and heart rate continuously.

To confirm AT1 receptor blockade, a bolus of angiotensin II (e.g., 20 ng) can be administered

intravenously before and after ZD 7155 administration to assess the pressor response.[8]

Protocol 2: Oral Administration in a Hypertensive Rat Model

This protocol is based on a study using the two-kidney, one-clip Goldblatt hypertensive rat

model.[11]

1. Animal Model:

Male Sprague-Dawley rats.

Induce Goldblatt hypertension by placing a silver clip on the left renal artery and performing

a right nephrectomy.

2. Drug Preparation and Administration:

Prepare ZD 7155 for oral administration. While the specific vehicle was not mentioned in this

study, a common method is to suspend the compound in a vehicle like 0.5% carboxymethyl

cellulose.

Administer ZD 7155 orally via gavage at the desired dose (e.g., 3 mg/kg).[11]

3. Experimental Procedure:
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Monitor systolic blood pressure and heart rate at various time points post-administration

(e.g., up to 48 hours) using a tail-cuff method or telemetry.[11]

At the end of the study, animals can be euthanized, and tissues (e.g., aorta, kidney, adrenal

gland) can be collected for further analysis, such as receptor binding assays.[11]

General Experimental Workflow for In Vivo ZD 7155 Studies
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Caption: A generalized workflow for conducting in vivo experiments with ZD 7155.
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Vehicle Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and stability of ZD 7155 for in vivo

administration. While some studies use simple saline solutions, others may require co-solvents.

[8]

Recommended Vehicle Formulations:

For Intravenous Injection:

0.9% Saline: If ZD 7155 is sufficiently soluble.[8]

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common co-solvent system for

poorly soluble compounds.[1]

10% DMSO, 90% (20% SBE-β-CD in Saline): An alternative for improving solubility.[1]

For Oral Gavage:

10% DMSO, 90% Corn Oil.[1]

0.5% Carboxymethyl cellulose (CMC) in water.

Preparation Protocol (Example using co-solvents):

Prepare a stock solution of ZD 7155 in DMSO.

Sequentially add the other co-solvents (e.g., PEG300, Tween-80) and mix thoroughly after

each addition.

Finally, add saline or water to reach the final desired concentration and volume.

It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Considerations for Experimental Design

Control Groups: Always include a vehicle-treated control group to account for any effects of

the vehicle itself.
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Dose-Response Studies: It is advisable to perform a dose-response study to determine the

optimal dose for the specific animal model and desired effect.[8]

Duration of Action: ZD 7155 has been shown to have a long duration of action, which should

be considered when designing the dosing schedule.[6][7][11]

Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for the care and use of laboratory animals.

Disclaimer: These protocols and application notes are intended for guidance and should be

adapted to specific experimental needs and institutional guidelines. Researchers should

consult the primary literature for detailed methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. ZD 7155 (hydrochloride) | CAS 146709-78-6 | Cayman Chemical | Biomol.com
[biomol.com]

3. caymanchem.com [caymanchem.com]

4. bocsci.com [bocsci.com]

5. mdpi.com [mdpi.com]

6. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD
7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

7. academic.oup.com [academic.oup.com]

8. ahajournals.org [ahajournals.org]

9. jpp.krakow.pl [jpp.krakow.pl]

10. Angiotensin receptors modulate the renal hemodynamic effects of nitric oxide in
conscious newborn lambs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.ahajournals.org/doi/10.1161/01.HYP.28.5.825
https://www.benchchem.com/product/b15569243?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://academic.oup.com/jpp/article-abstract/48/8/829/6152421
https://pubmed.ncbi.nlm.nih.gov/9797176/
https://www.benchchem.com/product/b15569243?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ZD_7155_hydrochloride_.html
https://www.biomol.com/products/chemicals/biochemicals/zd-7155-hydrochloride-cay36576-1
https://www.biomol.com/products/chemicals/biochemicals/zd-7155-hydrochloride-cay36576-1
https://www.caymanchem.com/product/36576/zd-7155-hydrochloride
https://www.bocsci.com/zd-7155-hydrochloride-cas-146709-78-6-item-115158.html
https://www.mdpi.com/2075-4426/12/8/1253
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://pubmed.ncbi.nlm.nih.gov/8887734/
https://academic.oup.com/jpp/article-abstract/48/8/829/6152421
https://www.ahajournals.org/doi/10.1161/01.HYP.28.5.825
https://www.jpp.krakow.pl/journal/archive/03_04/pdf/39_03_04_article.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4098750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4098750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor
occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Nerve function and regeneration in diabetic rats: effects of ZD-7155, an AT1 receptor
antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

13. journals.physiology.org [journals.physiology.org]

To cite this document: BenchChem. [Application Notes and Protocols: ZD 7155 Dosage for
In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569243#zd-7155-dosage-for-in-vivo-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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